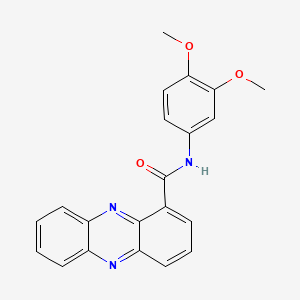

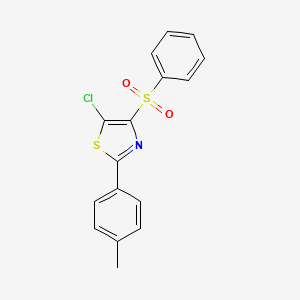

![molecular formula C10H8ClN3O B2965845 N'-[(4-氯苯基)亚甲基]-2-氰基乙酰肼 CAS No. 180793-13-9](/img/structure/B2965845.png)

N'-[(4-氯苯基)亚甲基]-2-氰基乙酰肼

描述

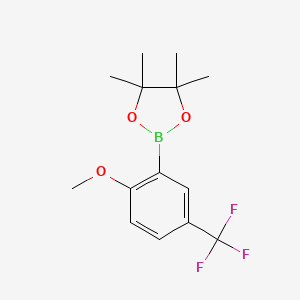

N’-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide is a chemical compound with the molecular formula C10H8ClN3O. It is also known by its Chemical Abstracts Service (CAS) number 180793-13-9. The compound is characterized by its structure, which includes a chlorophenyl group and a cyanoacetohydrazide moiety .

Molecular Structure Analysis

The molecular formula C10H8ClN3O suggests that the compound contains ten carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The specific arrangement of these atoms in the molecule determines its three-dimensional structure and properties .Physical and Chemical Properties Analysis

科学研究应用

酶抑制研究

N'-[(4-氯苯基)亚甲基]-2-氰基乙酰肼的衍生物已用于合成具有潜在酶抑制特性的各种杂环化合物。这些合成化合物已对其脂肪酶和 α-葡萄糖苷酶抑制活性进行了评估。例如,一项研究合成了衍生自该酰肼的新化合物,并在一些衍生物中发现了显着的抗脂肪酶和抗-α-葡萄糖苷酶活性 (Bekircan 等,2015)。

非线性光学特性

相关酰肼化合物的另一个应用是研究非线性光学特性。这些研究调查了它们作为光学限制器和开关等光学器件材料的潜力。例如,已合成相关丙烷酰肼的衍生物,并使用 Z 扫描等技术评估了它们的第三阶非线性光学性质,显示出有希望的结果 (Naseema 等,2012)。

抗菌和抗癌活性

对于 N'-[(4-氯苯基)亚甲基]-2-氰基乙酰肼衍生物在抗菌和抗癌应用中的使用,有大量研究。一些研究使用该酰肼合成了新化合物,并评估了它们对各种细菌菌株和癌细胞系的有效性。一些衍生物显示出有效的抗菌和抗癌活性,为药物开发提供了潜力 (Bondock 和 Gieman,2015)。

光功率限制行为

衍生自与 N'-[(4-氯苯基)亚甲基]-2-氰基乙酰肼 相似的酰肼的化合物在光功率限制研究中显示出有希望的结果。这些研究对于开发能够保护精密光学传感器和人眼免受激光等强光源伤害的材料至关重要 (Naseema 等,2012)。

作用机制

Hydrazones are known to exhibit a wide variety of biological activities. They are usually formed by the action of hydrazine on ketones or aldehydes . The most significant reactivity of the hydrazones is their nucleophilicity. Thus, reactions like Mannich reaction, coupling reaction, and halogenations have taken place readily at such carbon .

生化分析

Biochemical Properties

Based on its structural similarity to other hydrazide compounds, it is plausible that it could participate in biochemical reactions involving enzymes, proteins, and other biomolecules

Cellular Effects

Given its structural features, it is conceivable that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)7-13-14-10(15)5-6-12/h1-4,7H,5H2,(H,14,15)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLGQJKFIOJSPN-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401323952 | |

| Record name | N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657527 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

180793-13-9 | |

| Record name | N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

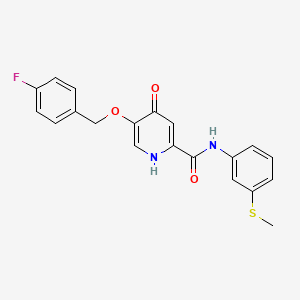

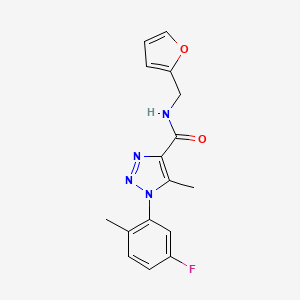

![3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2965766.png)

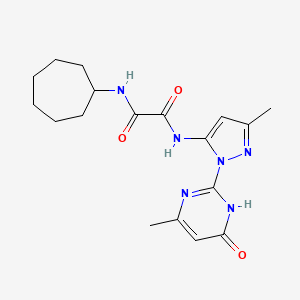

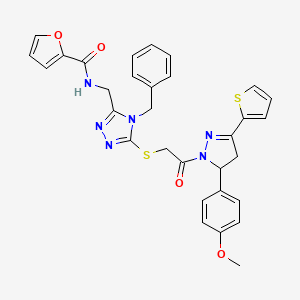

![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)

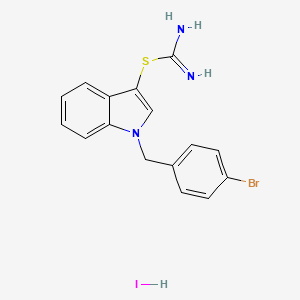

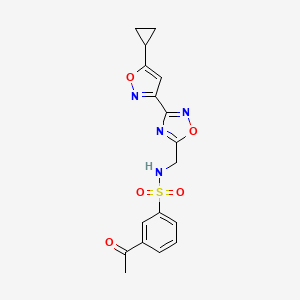

![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride](/img/structure/B2965775.png)

![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)